molecular formula C5H8FNO2 B13536650 (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B13536650
M. Wt: 133.12 g/mol
InChI Key: MEFURQKDWBGYNF-IUYQGCFVSA-N
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Description

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of scalable reactions and efficient purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a hydroxyl group .

Scientific Research Applications

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H8FNO2/c6-4-1-3(2-8)7-5(4)9/h3-4,8H,1-2H2,(H,7,9)/t3-,4+/m0/s1

InChI Key

MEFURQKDWBGYNF-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H](NC(=O)[C@@H]1F)CO

Canonical SMILES

C1C(NC(=O)C1F)CO

Origin of Product

United States

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